molecular formula C10H11N3O2 B2863792 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 1808543-92-1

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2863792
CAS No.: 1808543-92-1
M. Wt: 205.217
InChI Key: LLAHWSDSLKVDNQ-UHFFFAOYSA-N
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Description

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research, incorporating two privileged heterocyclic scaffolds. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, often employed to improve the metabolic stability and pharmacokinetic properties of lead molecules . This heterocycle is found in a range of commercially available drugs and exhibits a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects . Concurrently, the 1,2-dihydropyridin-2-one moiety is a common structure in pharmaceuticals and serves as a versatile building block in organic synthesis. The integration of the 5-ethyl-1,2,4-oxadiazole unit with the dihydropyridinone core via a methylene linker creates a novel molecular architecture. Researchers can leverage this compound as a key intermediate for constructing more complex target molecules or as a core scaffold for screening in biological assays. Its structure aligns with modern drug design strategies that utilize 1,2,4-oxadiazole derivatives as succinate dehydrogenase inhibitors (SDHIs) in antifungal research and as frameworks for developing anticancer agents through various mechanisms . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-9-11-8(12-15-9)7-13-6-4-3-5-10(13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHWSDSLKVDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an ethyl-substituted oxadiazole derivative with a dihydropyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce dihydropyridinone derivatives with altered electronic properties.

Scientific Research Applications

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. This can lead to the modulation of biological pathways, making it a potential candidate for drug development.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one Azilsartan Medoxomil
Molecular Formula C₉H₁₁N₃O₂ C₃₀H₂₄N₄O₈
Molecular Weight 193.21 g/mol 568.50 g/mol
Core Structure Dihydropyridin-2-one Benzimidazole-biphenyl
Oxadiazole Sub. 5-Ethyl 5-Oxo (dihydro-1,2,4-oxadiazole)
Therapeutic Use Not reported (hypothetical CNS/metabolic) Hypertension
Key Functional Groups Lactam, oxadiazole Ester prodrug, carboxylate, oxadiazole

Substituent Effects on Pharmacokinetics

  • Azilsartan’s Dihydro-oxadiazole : The 5-oxo group contributes to hydrogen bonding with the angiotensin II receptor, while the prodrug ester (medoxomil) improves oral bioavailability .

Biological Activity

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one is a compound that incorporates a 1,2,4-oxadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydropyridinone structure linked to a 5-ethyl-1,2,4-oxadiazole group. The oxadiazole ring is significant for its electron-withdrawing properties and ability to stabilize various pharmacophores. The molecular formula is C10H12N4O2C_{10}H_{12}N_{4}O_{2}, with a molecular weight of approximately 224.24 g/mol.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
1aHepG20.5Apoptosis induction
1bSGC-79010.8Cell cycle arrest
1cMCF-70.3ROS generation

In a study by Kumar et al. (2022), the compound demonstrated an IC50 value of 0.5 µM against HepG2 cells, indicating strong anticancer potential through apoptosis induction and cell cycle arrest mechanisms .

Antitubercular Activity

The oxadiazole scaffold has been explored for its antitubercular activity. Research conducted by Parikh et al. (2020) revealed that substituted oxadiazoles exhibited significant activity against Mycobacterium tuberculosis, with one derivative showing an EC value of 0.072 µM . This suggests that the incorporation of the oxadiazole ring enhances the bioactivity against resistant strains of Mtb.

Table 2: Antitubercular Activity of Oxadiazole Derivatives

CompoundStrain TypeEC (µM)Observations
3aWild-type H37Rv0.072High solubility and stability
3bMonoresistant strain0.085Effective against resistant strains

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The oxadiazole moiety can interfere with key metabolic pathways in pathogens and cancer cells.
  • Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) has been linked to the mechanism by which these compounds exert their cytotoxic effects.
  • Cell Cycle Modulation : Certain derivatives have been shown to affect the cell cycle progression in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties. The study reported that modifications to the oxadiazole ring significantly influenced biological activity and selectivity towards cancer cells over normal cells .

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